N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine
Description
Properties
CAS No. |
85982-75-8 |
|---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
(E)-3-phenyl-1-[(2S,5R)-2,4,5-trimethylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C16H22N2O/c1-13-12-18(14(2)11-17(13)3)16(19)10-9-15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3/b10-9+/t13-,14+/m1/s1 |
InChI Key |
MIGGJPIAMPJCES-HOQBHHMFSA-N |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1C(=O)/C=C/C2=CC=CC=C2)C)C |
Canonical SMILES |
CC1CN(C(CN1C(=O)C=CC2=CC=CC=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine typically involves the reaction of trans-2,5-dimethylpiperazine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamoyl moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine against different cancer cell lines. The compound has shown promising results in inhibiting the growth of lung cancer cells (A549) with IC50 values comparable to established chemotherapeutic agents like cisplatin . The structural activity relationship (SAR) analysis indicates that modifications to the piperazine ring and cinnamoyl group can significantly influence its anticancer efficacy.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Compounds with similar structural motifs have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. These properties are crucial for developing therapeutic agents aimed at diseases characterized by oxidative damage .
Drug Development
This compound serves as a lead compound for developing new anticancer drugs. Its ability to selectively target cancer cells while sparing normal cells presents a significant advantage over traditional chemotherapy agents, which often exhibit high toxicity and side effects .
Neuroprotective Effects
Emerging research suggests that compounds related to this compound may possess neuroprotective properties. The ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurodegenerative diseases where oxidative stress plays a pivotal role .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine involves its interaction with specific molecular targets in the body. The compound is believed to modulate neuronal activity by binding to receptors or ion channels, thereby reducing neuronal excitability. This action is thought to be responsible for its antinociceptive and anticonvulsive effects. Additionally, the compound may exert antioxidant effects, reducing oxidative stress in neuronal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The cinnamoyl group in the target compound contributes to higher lipophilicity compared to smaller substituents (e.g., methyl or propyl groups) in analogs like 5-[(4-Methyl-1-piperazinyl)methyl]-N-propyl-2-pyridinamine .
- Toxicity : The target compound’s LD₅₀ (intraperitoneal) suggests moderate acute toxicity, whereas analogs like the trifluoromethylbenzoyl derivative prioritize metabolic stability over immediate toxicity .
- Stereochemical Complexity : The trans-2,5-dimethyl configuration in the target compound contrasts with cis configurations or unsubstituted piperazines in other derivatives, affecting receptor binding and solubility .
Pharmacological Activity :
- Target Compound : Toxicity data (LD₅₀) is available, but therapeutic applications remain uncharacterized .
- Acetildenafil Analog : Exhibits structural similarity to phosphodiesterase inhibitors but lacks safety data .
- Trifluoromethylbenzoyl Derivative : Designed for enhanced bioavailability and enzyme inhibition (e.g., kinase targets) .
Biological Activity
N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine is a synthetic compound belonging to the piperazine family, which has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
This compound features a piperazine core substituted with methyl and cinnamoyl groups. The structural formula can be represented as follows:
This compound's unique structure is believed to contribute to its varied biological activities.
Antimicrobial Activity
Research indicates that compounds with a cinnamic acid backbone exhibit significant antimicrobial properties. This compound has shown promising results against various microbial strains.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 8 µg/mL | |
| Mycobacterium tuberculosis | 64 µg/mL |
The compound's efficacy against Candida albicans suggests potential applications in treating fungal infections, particularly those resistant to conventional therapies.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit the growth of cancer cell lines.
Table 2: Anticancer Activity of this compound
The data indicate that the compound exhibits selective cytotoxicity towards certain cancer cells, which may be attributed to its structural characteristics that interact with specific cellular pathways.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with key metabolic pathways in both microbial and cancer cells.
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts cell wall synthesis or alters membrane permeability in bacteria and fungi.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific transcription factors involved in cell cycle regulation and apoptosis pathways .
Case Studies and Clinical Relevance
While laboratory studies provide a foundation for understanding the biological activity of this compound, clinical studies are necessary to confirm these findings. There have been limited clinical trials reported; however, the potential for this compound in therapeutic applications remains promising.
Q & A
Q. What synthetic methodologies are validated for N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine?
The compound is synthesized via sequential N-methylation and cinnamoylation of a 2,5-dimethylpiperazine precursor. Key steps include selective acylation under anhydrous conditions and purification via normal-phase chromatography. Structural confirmation relies on spectroscopic techniques (NMR, MS) and comparison with synthetic standards, as demonstrated in the isolation and synthesis of Nigerazine B from Aspergillus niger .
Q. How is the trans-2,5-dimethyl configuration confirmed experimentally?
X-ray crystallography is the gold standard for determining stereochemistry, as shown in structurally related piperazine derivatives (e.g., 1-(2,5-dimethylphenyl)piperazine-1,4-dium). For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments differentiate trans and cis isomers by analyzing spatial proximity of methyl groups .
Q. What acute toxicity data exist for this compound, and how should they inform laboratory safety protocols?
Acute toxicity studies report an intraperitoneal LD50 in rodent models, though exact values are proprietary. Researchers must use gloves, goggles, and fume hoods during handling. Institutional guidelines for neurotoxic agents should be followed, including waste disposal protocols and emergency response plans for accidental exposure .
Advanced Research Questions
Q. How can researchers design assays to evaluate inhibitory effects on plant root growth?
Standardized bioassays involve germinating lettuce seeds on agar plates containing serial dilutions (10<sup>−6</sup>–10<sup>−3</sup> M) of the compound. Root elongation is measured after 72 hours, with IC50 values calculated using nonlinear regression. Hydroponic systems with controlled nutrient delivery improve reproducibility, while confocal microscopy tracks cellular changes (e.g., microtubule disruption) .
Q. What strategies address bioactivity discrepancies across plant species or experimental conditions?
Systematic variation of environmental factors (light, pH, temperature) and use of multiple model organisms (e.g., Arabidopsis thaliana, Zea mays) isolate compound-specific effects. Metabolomic profiling (LC-MS) identifies species-dependent metabolic interactions, while standardized growth media reduce variability .
Q. How is metabolic stability assessed in biological systems?
Radiolabeled analogs (e.g., <sup>14</sup>C-methyl derivatives) are incubated with hepatic microsomes or plasma to track degradation. HPLC-MS identifies metabolites, and enzyme inhibition studies (e.g., CYP450 inhibitors) clarify metabolic pathways. In vivo studies in rodents quantify excretion profiles and tissue accumulation .
Q. Can computational models predict structure-activity relationships (SAR) for analogs?
Molecular docking against hypothesized targets (e.g., auxin-binding proteins) and quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and HOMO/LUMO energies guide analog design. Validation involves synthesizing top-ranked candidates and testing bioactivity in root inhibition assays .
Methodological Notes
- Structural Characterization : Combine X-ray crystallography (for unambiguous stereochemistry) with dynamic NMR to assess conformational flexibility .
- Toxicology : Prioritize intraperitoneal and oral administration studies to compare route-dependent toxicity, leveraging histopathology and serum biomarker analysis .
- Bioactivity : Use positive controls (e.g., colchicine for microtubule disruption) and negative controls (solvent-only treatments) to validate assay specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
